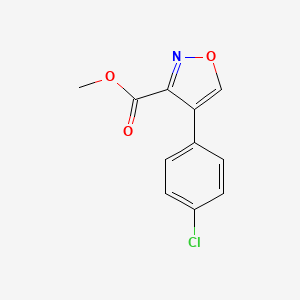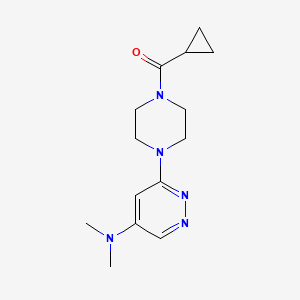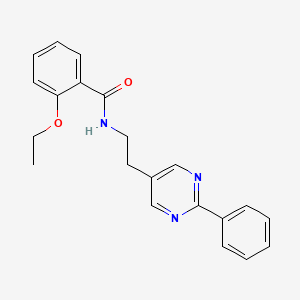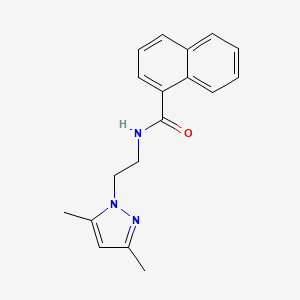
(E)-N'-(2-chloro-6-fluorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N'-(2-chloro-6-fluorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C18H14ClFN4O2 and its molecular weight is 372.78. The purity is usually 95%.
BenchChem offers high-quality (E)-N'-(2-chloro-6-fluorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N'-(2-chloro-6-fluorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Docking and Spectroscopic Studies
Karrouchi et al. (2021) synthesized and characterized (E)-N'-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide, a structurally similar compound, via spectroscopic methods. The study highlighted its potential as an anti-diabetic agent through molecular docking studies with 4AMJ protein, indicating its relevance in medicinal chemistry for the design of new therapeutic agents [Karrouchi et al., 2021].
Corrosion Protection
Paul et al. (2020) investigated the corrosion protection behavior of carbohydrazide-pyrazole compounds, including their adsorption on mild steel in acidic solutions. This research provides insights into the compound's potential application in industrial corrosion protection, demonstrating high inhibition efficiency and suggesting its use in coatings or additives for metal preservation [Paul et al., 2020].
Fluorescence Probes
Wei et al. (2022) developed a fluorescence probe based on a pyrazole derivative for detecting Al3+ and Fe3+ ions. This indicates potential applications in environmental monitoring and biochemical assays, where the detection and quantification of metal ions are crucial [Wei et al., 2022].
Synthetic Methodologies
Research by Shi et al. (1996) on versatile 2-fluoroacrylic building blocks for synthesizing fluorinated heterocyclic compounds underscores the significance of developing new synthetic routes. These methodologies enable the creation of a wide range of heterocyclic compounds with potential applications in pharmaceuticals and agrochemicals [Shi et al., 1996].
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-N'-(2-chloro-6-fluorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide involves the condensation of 2-chloro-6-fluorobenzaldehyde with 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide in the presence of a base to form the Schiff base intermediate, which is then reduced to the final product using a reducing agent.", "Starting Materials": [ "2-chloro-6-fluorobenzaldehyde", "3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide", "Base (e.g. sodium hydroxide)", "Reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "Step 1: Dissolve 2-chloro-6-fluorobenzaldehyde and 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide in a suitable solvent (e.g. ethanol).", "Step 2: Add a base (e.g. sodium hydroxide) to the reaction mixture and stir at room temperature for several hours to form the Schiff base intermediate.", "Step 3: Add a reducing agent (e.g. sodium borohydride) to the reaction mixture and stir at room temperature for several hours to reduce the Schiff base intermediate to the final product.", "Step 4: Purify the product by recrystallization or column chromatography." ] } | |
Número CAS |
1285532-44-6 |
Nombre del producto |
(E)-N'-(2-chloro-6-fluorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide |
Fórmula molecular |
C18H14ClFN4O2 |
Peso molecular |
372.78 |
Nombre IUPAC |
N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H14ClFN4O2/c1-26-12-7-5-11(6-8-12)16-9-17(23-22-16)18(25)24-21-10-13-14(19)3-2-4-15(13)20/h2-10H,1H3,(H,22,23)(H,24,25)/b21-10+ |
Clave InChI |
VUYSCGUJCIHKSD-UFFVCSGVSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=C(C=CC=C3Cl)F |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2665431.png)
![5-methyl-2-{[(3-methylphenyl)methyl]sulfanyl}-1H-1,3-benzodiazole](/img/structure/B2665432.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2665436.png)
methanone](/img/structure/B2665437.png)
![1-Benzyl-4-[(2-methoxy-1-naphthyl)sulfinyl]piperazine](/img/structure/B2665438.png)
![3-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2665442.png)
![1-(4-chlorophenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2665443.png)


